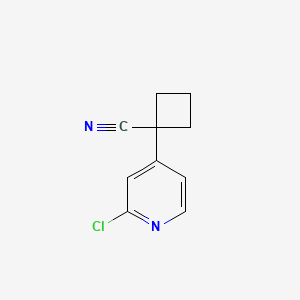
1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by a cyclobutane ring attached to a pyridine ring with a chlorine atom at the 2-position and a nitrile group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
科学的研究の応用
1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context. Further research is needed to fully elucidate the detailed mechanism of action.
類似化合物との比較
1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as 1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c11-9-6-8(2-5-13-9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 |
InChIキー |
GJHZULPWRXKWOS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















